rac Didemethyl Citalopram-d6 Hydrochloride

Overview

Description

rac Didemethyl Citalopram-d6 Hydrochloride: is a deuterium-labeled metabolite of Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression. The deuterium labeling in this compound makes it particularly useful in research applications, especially in studies involving metabolic pathways and pharmacokinetics .

Mechanism of Action

Target of Action

The primary target of rac Didemethyl Citalopram-d6 Hydrochloride is the 5-hydroxytryptamine transporter (serotonin) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

This compound, a deuterium-labeled metabolite of Citalopram, acts as a potent and selective serotonin reuptake inhibitor . Additional studies indicate that Citalopram may be a weak, allosteric modulator of serotonin .

Result of Action

The inhibition of serotonin reuptake leads to an increase in serotonin concentration at the synaptic cleft, which can result in a variety of effects. For instance, in zebrafish, Citalopram is noted to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior .

Biochemical Analysis

Biochemical Properties

This interaction inhibits the reuptake of serotonin, leading to an increase in the extracellular concentration of serotonin . This compound may also act as a weak, allosteric modulator of serotonin .

Cellular Effects

In cells, rac Didemethyl Citalopram-d6 Hydrochloride influences function by increasing the extracellular concentration of serotonin . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study gene expression patterns in circulating lymphocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the serotonin transporter, inhibiting the reuptake of serotonin . This leads to an increase in the extracellular concentration of serotonin, which can influence various cellular processes .

Metabolic Pathways

Preparation Methods

The synthesis of rac Didemethyl Citalopram-d6 Hydrochloride involves several steps, starting from the parent compound, Citalopram. The process typically includes:

Deuterium Labeling: Introduction of deuterium atoms into the Citalopram molecule.

Demethylation: Removal of methyl groups from the Citalopram structure.

Hydrochloride Formation: Conversion of the compound into its hydrochloride salt form for stability and solubility.

The specific reaction conditions and industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

rac Didemethyl Citalopram-d6 Hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized metabolites.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

rac Didemethyl Citalopram-d6 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and drug interactions.

Biology: Employed in studies involving gene expression patterns in circulating lymphocytes.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Citalopram in the body.

Industry: Applied in the development of new antidepressant drugs and in quality control processes

Comparison with Similar Compounds

rac Didemethyl Citalopram-d6 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Citalopram: The parent compound, a widely used SSRI.

Escitalopram: An enantiomer of Citalopram with similar pharmacological properties.

Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.

The uniqueness of this compound lies in its application in research due to the deuterium labeling, which provides valuable insights into the metabolic pathways and pharmacokinetics of Citalopram .

Biological Activity

rac Didemethyl Citalopram-d6 Hydrochloride, a stable isotope-labeled metabolite of Citalopram, is gaining attention in pharmacological research due to its role as a selective serotonin reuptake inhibitor (SSRI). This compound is particularly significant in studies related to serotonin transport and its implications in treating depression and other mood disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18ClFN2O

- Molecular Weight : 332.8 g/mol

- CAS Number : 1189694-81-2

The primary mechanism of action for this compound involves the inhibition of the serotonin transporter (SERT). This inhibition leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission, which is crucial for mood regulation. Additionally, this compound may interact with various molecular targets that modulate gene expression patterns in circulating lymphocytes, contributing to its antidepressant effects .

Serotonin Transport Inhibition

Research indicates that this compound effectively inhibits SERT, similar to its parent compound, Citalopram. This inhibition is critical for the therapeutic efficacy of SSRIs in managing depression. The compound's ability to increase serotonin availability has been linked to improved mood and cognitive functions .

Neurochemical Research Applications

As a reference standard, this compound is utilized in analytical chemistry for quantifying Citalopram and its metabolites. Its application extends to studies investigating the pharmacokinetics of SSRIs and their metabolites, providing insights into their metabolic pathways and therapeutic profiles .

Clinical Implications

A study examining the pharmacokinetics of SSRIs highlighted the importance of understanding the metabolic pathways involving this compound. The research demonstrated that variations in metabolic ratios influenced by genetic polymorphisms (e.g., CYP2D6 and CYP2C19) could affect therapeutic outcomes in patients receiving SSRIs .

Toxicological Analysis

In forensic toxicology, this compound has been identified in postmortem analyses, emphasizing its relevance in understanding drug metabolism and potential interactions with other substances. The enantioselective analysis of Citalopram and its metabolites revealed significant variations in concentration ratios, which could inform clinical decisions regarding antidepressant therapy .

Comparative Analysis of Metabolites

| Metabolite | Mechanism | Clinical Relevance |

|---|---|---|

| rac Didemethyl Citalopram-d6 | Inhibits SERT; increases serotonin levels | Potential antidepressant effects |

| O-desmethylvenlafaxine | Inhibits both SERT and norepinephrine transporter | Efficacy in treating major depressive disorder |

| N-desmethylvenlafaxine | Active metabolite with similar actions | Contributes to overall therapeutic effects |

Properties

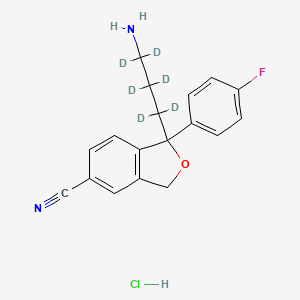

IUPAC Name |

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPDJHFUISDGTP-FJBJLJJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675834 | |

| Record name | 1-[3-Amino(~2~H_6_)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189865-88-0 | |

| Record name | 1-[3-Amino(~2~H_6_)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.